3-Acetyl-6-hydroxyindole
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Overview
Description
3-Acetyl-6-hydroxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-hydroxyindole typically involves the acetylation of 6-hydroxyindole. One common method is the reaction of 6-hydroxyindole with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-6-hydroxyindole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 3-Acetyl-6-oxoindole.
Reduction: 3-(1-Hydroxyethyl)-6-hydroxyindole.
Substitution: 3-Acetyl-6-haloindole (e.g., 3-Acetyl-6-bromoindole).
Scientific Research Applications
3-Acetyl-6-hydroxyindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-hydroxyindole involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the acetyl group can undergo metabolic transformations. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
6-Hydroxyindole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylindole: Lacks the hydroxy group, reducing its potential for hydrogen bonding and biological activity.
Indole-3-acetic acid: A plant hormone with different functional groups and biological roles.
Uniqueness: Its dual functional groups allow it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(6-hydroxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-5-11-10-4-7(13)2-3-8(9)10/h2-5,11,13H,1H3 |
InChI Key |
ZLAXYLALBMTNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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